5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate
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Overview
Description
5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethyl-1H-pyrazole-4-carbaldehyde with allyl bromide under basic conditions, followed by cyclization with ethyl acetoacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with similar biological activities.
Pyrazolo[4,3-c]pyrano[4,3-c][1,2]oxazoles: Compounds with fused ring systems that exhibit unique chemical properties.
Uniqueness
5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-O-ethyl 5-O-prop-2-enyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-3-7-20-13(18)16-6-5-10-9(8-16)11(15-14-10)12(17)19-4-2/h3H,1,4-8H2,2H3,(H,14,15) |
InChI Key |
AMFNCMLKEMSVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(CC2)C(=O)OCC=C |
Origin of Product |
United States |
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